molecular formula C7H10INO B1598885 3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS No. 83467-36-1

3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Cat. No.: B1598885
CAS No.: 83467-36-1
M. Wt: 251.06 g/mol
InChI Key: UQHKDFGFMKDTBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-iodoethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper (I) catalyst. This regioselective, one-pot procedure is efficient and yields 3,5-disubstituted isoxazoles .

Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable a one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions . This approach is advantageous due to its mild conditions and high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(2-iodoethyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides or hydroxylated products.

Scientific Research Applications

3,5-Dimethyl-4-(2-iodoethyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the 2-iodoethyl group, resulting in different reactivity and applications.

    4-Iodoisoxazole: Contains an iodine atom but lacks the dimethyl groups, affecting its chemical properties and biological activity.

Uniqueness

3,5-Dimethyl-4-(2-iodoethyl)isoxazole is unique due to the presence of both dimethyl and 2-iodoethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKDFGFMKDTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404620
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-36-1
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Reactant of Route 2
3,5-Dimethyl-4-(2-iodoethyl)isoxazole
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3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Reactant of Route 4
3,5-Dimethyl-4-(2-iodoethyl)isoxazole
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Reactant of Route 6
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